REACTION_CXSMILES
|
[F:1][C:2]1[CH:9]=[CH:8][C:7]([F:10])=[CH:6][C:3]=1[C:4]#[N:5].C(N)(=[S:13])C>CN(C)C=O>[F:1][C:2]1[CH:9]=[CH:8][C:7]([F:10])=[CH:6][C:3]=1[C:4](=[S:13])[NH2:5]
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Name
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|
Quantity
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10 g
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Type
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reactant
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Smiles
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FC1=C(C#N)C=C(C=C1)F
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Name
|
|
Quantity
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16.2 g
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Type
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reactant
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Smiles
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C(C)(=S)N
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Name
|
|
Quantity
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80 mL
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Type
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solvent
|
Smiles
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CN(C=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Type
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CUSTOM
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Details
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under stirring at 100° C. for 48 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture is maintained
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Type
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CUSTOM
|
Details
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After returning to ambient temperature
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Type
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ADDITION
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Details
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the reaction mixture is poured onto ice and insoluble material
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Type
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FILTRATION
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Details
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is filtered out
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Type
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EXTRACTION
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Details
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The mother liquors are extracted with 3 times 80 ml of ethyl acetate
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Type
|
WASH
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Details
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the organic phases are washed with twice 50 ml of water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulphate
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Type
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CUSTOM
|
Details
|
the solvents are evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue is purified by chromatography on a silica column (eluent: ethyl acetate/heptane mixture 1:2)
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=C(C=C1)F)C(N)=S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.8 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 86.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |